Bz-Ile-glu-gly-arg-pna
CAS No.: 59068-47-2
Cat. No.: VC2043663
Molecular Formula: C32H43N9O9
Molecular Weight: 697.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59068-47-2 |
---|---|
Molecular Formula | C32H43N9O9 |
Molecular Weight | 697.7 g/mol |
IUPAC Name | (4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 |
Standard InChI Key | ZYECEUZMVSGTMR-LBDWYMBGSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Bz-Ile-Glu-Gly-Arg-pNA is identified by several key chemical parameters that define its structure and properties. The compound is registered with CAS number 59068-47-2 and possesses a well-defined molecular structure . Its molecular formula is C32H43N9O9, with a calculated molecular weight of 697.7 g/mol . The compound consists of a specific peptide sequence coupled with functional groups that contribute to its chromogenic properties.
Structural Components
The structural name Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide reveals the compound's composition . It contains a benzoyl group (Bz) linked to a tetrapeptide sequence composed of isoleucine (Ile), glutamic acid (Glu), glycine (Gly), and arginine (Arg), with a p-nitroanilide (pNA) group at the C-terminus . This specific arrangement of amino acids creates a peptide substrate that mimics natural cleavage sites recognized by specific proteases in biological systems.
Synonyms and Alternative Designations
The compound is known by several names in scientific literature and commercial catalogues:
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Bz-Ile-Glu-Gly-Arg-pNA
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Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide
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Bz-IEGR-pNA
Physical and Chemical Properties
Spectrophotometric Properties
As a chromogenic substrate, Bz-Ile-Glu-Gly-Arg-pNA releases p-nitroaniline (pNA) upon enzymatic cleavage. The released pNA can be quantified spectrophotometrically by measuring absorbance at 405 nm . This property enables real-time monitoring of enzymatic activity, making it valuable for kinetic studies of proteases.
Biochemical Function
Mechanism of Action as a Chromogenic Substrate
Bz-Ile-Glu-Gly-Arg-pNA functions through a specific mechanism that enables its use in enzymatic assays. When the appropriate protease cleaves the bond between the arginine residue and the p-nitroanilide group, free p-nitroaniline is released . This release results in a color change that can be measured spectrophotometrically, allowing for quantitative assessment of enzymatic activity. The rate of color development is directly proportional to the enzyme concentration and activity, making this compound a valuable tool for enzyme kinetics studies.
Specificity for Proteolytic Enzymes
One of the most significant properties of Bz-Ile-Glu-Gly-Arg-pNA is its specificity as a substrate for particular proteases. Research has demonstrated that it serves as a substrate for plasma kallikrein and coagulation factor XIIa . This specificity is derived from the peptide sequence, which mimics the natural cleavage sites recognized by these enzymes. The compound exhibits varying degrees of selectivity for different proteases, allowing researchers to study specific enzymatic activities in complex biological systems.
Applications in Biochemical Research
Enzyme Kinetics Studies
Bz-Ile-Glu-Gly-Arg-pNA is extensively used for studying enzyme kinetics, particularly for coagulation factors. Researchers utilize this substrate to determine kinetic parameters such as Km and kcat values for various proteases . These studies provide valuable insights into enzyme-substrate interactions, catalytic mechanisms, and factors affecting enzyme activity.
Table 1: Kinetic Parameters for Bz-Ile-Glu-Gly-Arg-pNA Hydrolysis by Different Enzymes
Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km | Reference |
---|---|---|---|---|
Recombinant Thrombin (Wild) | 67 | 2 | 0.03 | |
E192Q (Thrombin variant) | 55 | 16 | 0.29 | |
rfXa | 167 | 118 | 0.7 | |
rfXYa | 17 | 39 | 2.3 | |
rtrypsin | 43 | 128 | 3.0 |
This table demonstrates the differential activity of various proteases towards Bz-Ile-Glu-Gly-Arg-pNA, highlighting its utility in comparative enzyme studies.
Coagulation Factor Research
Bz-Ile-Glu-Gly-Arg-pNA plays a crucial role in research focused on blood coagulation factors. It serves as a substrate for factor Xa and is utilized in assays designed to study antithrombin III binding and heparin activity . In these applications, the compound enables researchers to monitor the inhibition of factor Xa by antithrombin III in the presence of various cofactors or inhibitors. This capability has contributed significantly to our understanding of blood coagulation mechanisms and the development of anticoagulant therapies.
Protease Inhibitor Studies
The compound has been instrumental in the evaluation of protease inhibitors. In studies of synthetic thrombin inhibitors, Bz-Ile-Glu-Gly-Arg-pNA has been used to assess inhibitor specificity and potency . These studies have revealed important structure-activity relationships in inhibitor design and have contributed to the development of therapeutic agents targeting specific proteases.
Research Findings and Recent Developments
Enzyme Specificity Determinants
Research using Bz-Ile-Glu-Gly-Arg-pNA has provided insights into the determinants of enzyme specificity. A significant study demonstrated the role of Glu-192 in determining the restricted substrate specificity of thrombin . By comparing the activity of wild-type thrombin and the E192Q variant towards various substrates, including Bz-Ile-Glu-Gly-Arg-pNA, researchers found that the E192Q substitution resulted in an 8-fold increase in kcat for this substrate. This finding indicated that Glu-192 plays a critical role in restricting thrombin's ability to accommodate certain substrates.
Subdomain Shuffling and Enzyme Evolution
Bz-Ile-Glu-Gly-Arg-pNA has been utilized in studies investigating enzyme lineages through subdomain shuffling . These studies have contributed to our understanding of how enzyme specificity evolves and how new enzyme functions can arise through recombination of protein domains. The differential activity of various engineered enzymes towards this substrate provides a window into the molecular basis of enzyme specificity and evolution.
Applications in Diagnostic Assay Development
The compound's properties make it suitable for developing diagnostic assays for various disease conditions where protease levels are critical indicators . Research has shown that Bz-Ile-Glu-Gly-Arg-pNA can be employed in assays to detect protease activity, aiding in the diagnosis of conditions associated with aberrant proteolytic activity. These applications extend the utility of the compound beyond basic research into clinical diagnostics.
Pharmaceutical and Biomedical Applications
Drug Development
Bz-Ile-Glu-Gly-Arg-pNA is utilized in the design of peptide-based drugs, particularly in targeting specific receptors to enhance therapeutic efficacy . Its structural properties provide templates for developing compounds that can interact with specific biological targets, potentially leading to novel therapeutic agents. The compound's ability to mimic natural peptide substrates makes it valuable for structure-activity relationship studies in drug design.
Cell Signaling Research
The compound is beneficial in cell signaling research, allowing scientists to investigate cellular responses to peptide signals . By monitoring protease activity in cellular systems, researchers can gain insights into signaling pathways that involve proteolytic activation or regulation. This application contributes to our understanding of cellular processes and may lead to the identification of new therapeutic targets.
Targeted Delivery Systems
The properties of Bz-Ile-Glu-Gly-Arg-pNA make it suitable for developing targeted delivery systems, particularly in cancer therapy . By incorporating peptide sequences recognized by tumor-associated proteases, researchers can design delivery systems that release therapeutic agents specifically at tumor sites. This approach has the potential to improve the efficacy of cancer treatments while reducing systemic side effects.
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